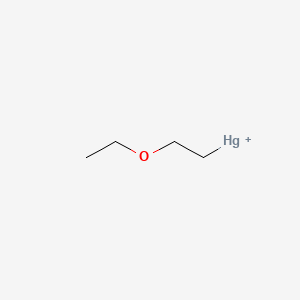
Mercury(1+), (2-ethoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury(1+), (2-ethoxyethyl)- is an organomercury compound with the chemical formula C4H10HgO. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with low viscosity and low odor, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(1+), (2-ethoxyethyl)- typically involves the reaction of mercury salts with 2-ethoxyethanol. One common method is the reaction of mercury(II) acetate with 2-ethoxyethanol in the presence of a base, such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of Mercury(1+), (2-ethoxyethyl)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of appropriate safety measures to prevent exposure to toxic mercury vapors. The reaction is carried out in large reactors, and the product is purified using distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Mercury(1+), (2-ethoxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the mercury atom and the ethoxyethyl group.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of mercury(II) compounds.
Reduction: Reduction of Mercury(1+), (2-ethoxyethyl)- can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of elemental mercury and the corresponding alcohol.
Substitution: The ethoxyethyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include mercury(II) compounds, elemental mercury, and various substituted derivatives of the original compound.
Scientific Research Applications
Mercury(1+), (2-ethoxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the effects of mercury on biological systems.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of Mercury(1+), (2-ethoxyethyl)- involves its interaction with cellular components, particularly proteins and enzymes. The mercury atom can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in oxidative stress, disruption of calcium homeostasis, and interference with neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: A well-known organomercury compound with similar toxicological properties.
Ethylmercury: Another organomercury compound used in vaccines as a preservative.
Phenylmercury: Used in antifungal and antibacterial agents.
Uniqueness
Mercury(1+), (2-ethoxyethyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and applications compared to other organomercury compounds. Its low viscosity and low odor make it particularly suitable for use in various industrial and research applications.
Properties
CAS No. |
141845-32-1 |
|---|---|
Molecular Formula |
C4H9HgO+ |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
2-ethoxyethylmercury(1+) |
InChI |
InChI=1S/C4H9O.Hg/c1-3-5-4-2;/h1,3-4H2,2H3;/q;+1 |
InChI Key |
HUALNNBMTCXOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC[Hg+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















